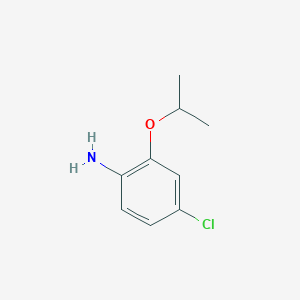

4-Chloro-2-isopropoxyaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-isopropoxyaniline CAS number 99112-07-9

An In-depth Technical Guide to 4-Chloro-2-isopropoxyaniline (CAS 99112-07-9): A Keystone Intermediate for Specialty Chemical Synthesis

Introduction

4-Chloro-2-isopropoxyaniline is a substituted aromatic amine with the chemical formula C₉H₁₂ClNO. As a molecule featuring a chloro-, an isopropoxy-, and an amino- group on a benzene ring, it represents a versatile intermediate for the synthesis of more complex molecules. Its structural motifs are of significant interest to researchers in drug discovery and materials science. The aniline backbone provides a nucleophilic center for a variety of chemical transformations, while the chloro- and isopropoxy- substituents modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics make it a potentially valuable building block for creating novel pharmaceutical agents, agrochemicals, and dyes.

This technical guide provides a comprehensive overview of 4-Chloro-2-isopropoxyaniline, designed for researchers, scientists, and drug development professionals. Due to the limited specific literature on this particular isomer, this document synthesizes information from analogous compounds to present a robust and scientifically grounded resource covering its physicochemical properties, plausible synthetic routes, analytical methodologies, potential applications, and safety considerations.

Physicochemical and Spectroscopic Profile

The precise empirical data for 4-Chloro-2-isopropoxyaniline is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues like 4-chloroaniline and various alkoxyanilines.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 99112-07-9 | [3] |

| Molecular Formula | C₉H₁₂ClNO | [4] |

| Molecular Weight | 185.65 g/mol | [4] |

| IUPAC Name | 4-Chloro-2-(propan-2-yloxy)aniline | N/A |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Cl)N | N/A |

| InChI Key | BLFQSAFYGNQJQR-UHFFFAOYSA-N |[5] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Appearance | Pale yellow to brown solid/oil | Analogy with related anilines[6] |

| Boiling Point | >230 °C | Analogy with 4-chloroaniline (232 °C)[7] |

| Melting Point | Not available; likely a low-melting solid | Structural complexity |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM); low water solubility | Analogy with related anilines[6][8] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of 4-Chloro-2-isopropoxyaniline. While specific spectra are not publicly available, a theoretical analysis based on its structure allows for the prediction of key spectral features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

-

Isopropoxy Group : A doublet at approximately 1.3 ppm (6H) for the two methyl groups and a septet around 4.5 ppm (1H) for the methine proton.

-

Amino Group : A broad singlet between 3.5 and 4.5 ppm (2H), which may shift depending on solvent and concentration.

-

Aromatic Protons : Three protons on the benzene ring, likely appearing between 6.5 and 7.2 ppm. Their specific chemical shifts and coupling constants (J-values) would be dictated by the electronic effects of the three different substituents, leading to a complex splitting pattern.

-

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.

-

Isopropoxy Carbons : Two signals, one around 22 ppm (methyl carbons) and another around 70 ppm (methine carbon).

-

Aromatic Carbons : Six signals in the 110-150 ppm range. The carbons directly attached to the oxygen, nitrogen, and chlorine atoms would show characteristic shifts.

-

-

Mass Spectrometry (MS) :

-

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 185. A characteristic (M+2)⁺ peak at m/z 187, with an intensity approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

-

Common fragmentation patterns would likely involve the loss of the isopropyl group or the entire isopropoxy moiety.

-

-

Infrared (IR) Spectroscopy :

-

N-H Stretch : A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.[9]

-

C-H Stretch : Aliphatic C-H stretches from the isopropoxy group just below 3000 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹.[10]

-

C-O Stretch : A strong absorption band for the aryl-alkyl ether linkage, expected around 1200-1250 cm⁻¹.

-

C-Cl Stretch : An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Synthesis and Purification

A plausible and efficient route starts from the commercially available 5-chloro-2-nitrophenol. This approach involves two primary steps: etherification followed by reduction.

Proposed Synthetic Pathway

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 2-chloro-4-isopropoxyaniline (C9H12ClNO) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-2-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Aniline and its derivatives are crucial building blocks in the development of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The specific substitution pattern of a chloro group at the 4-position and an isopropoxy group at the 2-position of the aniline scaffold imparts unique physicochemical properties that influence its reactivity, bioavailability, and metabolic stability.[2][3] Understanding these physical properties is paramount for its effective utilization in research and development, particularly in drug discovery, where such characteristics can significantly impact a compound's pharmacological profile.[4][5] This guide provides an in-depth analysis of the physical properties of 4-Chloro-2-isopropoxyaniline, methodologies for their determination, and insights into its potential applications.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identifiers is the foundation for any technical assessment.

| Identifier | Value | Source |

| IUPAC Name | 4-Chloro-2-isopropoxyaniline | N/A |

| CAS Number | 99112-07-9 | [6][7] |

| Molecular Formula | C₉H₁₂ClNO | N/A |

| Molecular Weight | 185.65 g/mol | [8] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Cl)N | N/A |

| InChI Key | N/A | N/A |

Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction and Insights |

| Appearance | Off-white to pale yellow crystalline solid | Aniline derivatives are often crystalline solids that can darken upon exposure to air and light.[9] |

| Melting Point (°C) | 65-75 | The melting point of 4-chloroaniline is 69.5 °C.[10] The isopropoxy group may slightly alter this. |

| Boiling Point (°C) | > 230 | 4-chloroaniline has a boiling point of 232 °C.[10] The larger molecular weight of the target compound suggests a higher boiling point. |

| Density (g/cm³) | ~1.2 | The density of 4-chloroaniline is approximately 1.17 g/cm³.[11] The addition of the isopropoxy group would likely result in a slightly higher density. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | The aniline moiety provides some polarity, allowing for solubility in polar organic solvents.[9] However, the overall nonpolar character from the benzene ring and isopropoxy group limits water solubility.[9] |

Experimental Protocols for Physical Property Determination

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of 4-Chloro-2-isopropoxyaniline.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of 4-Chloro-2-isopropoxyaniline is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range at which the substance melts is recorded.

-

Interpretation: A sharp melting range suggests a high degree of purity, while a broad range indicates the presence of impurities.

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.[12]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, hexane).[13]

-

Procedure: A small, accurately weighed amount of 4-Chloro-2-isopropoxyaniline is added to a known volume of the solvent in a vial.[14] The mixture is agitated at a constant temperature.

-

Observation: The point at which no more solute dissolves is noted.[14]

-

Quantification: For precise measurements, techniques like gravimetric analysis or spectroscopy can be employed to determine the concentration of the saturated solution.[15]

Caption: Workflow for determining the solubility of 4-Chloro-2-isopropoxyaniline.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 4-Chloro-2-isopropoxyaniline.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The splitting patterns and chemical shifts will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in the molecule, providing further confirmation of the structure.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-O stretching of the ether, and C-Cl stretching, as well as bands indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.[17]

Caption: A typical workflow for the spectroscopic characterization of a synthesized aniline derivative.

Synthesis and Reactivity

A plausible synthetic route to 4-Chloro-2-isopropoxyaniline can be conceptualized based on established organic chemistry principles. One potential pathway involves the reduction of a corresponding nitroaromatic precursor. For instance, the synthesis could start from 4-chloro-2-isopropoxynitrobenzene, which is then reduced to the target aniline.[18] The reactivity of 4-Chloro-2-isopropoxyaniline is dictated by the electron-donating nature of the amino and isopropoxy groups and the electron-withdrawing nature of the chloro group. The amino group is a primary site for reactions such as acylation and alkylation.[19]

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 4-Chloro-2-isopropoxyaniline, drawing upon data from structurally analogous compounds and established scientific principles. The detailed experimental protocols and workflows offer a practical framework for researchers and scientists in the pharmaceutical and chemical industries to accurately characterize this compound. A thorough understanding of these physical properties is essential for unlocking the full potential of 4-Chloro-2-isopropoxyaniline in the synthesis of novel molecules with desired biological and chemical activities.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. news.umich.edu [news.umich.edu]

- 6. 4-Chloro-2-isopropoxyaniline CAS#: 99112-07-9 [chemicalbook.com]

- 7. 99112-07-9 Cas No. | 4-Chloro-2-isopropoxyphenylamine | Matrix Scientific [matrixscientific.com]

- 8. 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.ws [chem.ws]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Signature of 4-Chloro-2-isopropoxyaniline: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

4-Chloro-2-isopropoxyaniline is a substituted aniline that serves as a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and an isopropoxy group on the aniline ring, imparts specific electronic and steric properties that are crucial for its reactivity and the characteristics of its downstream products. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and for its subsequent applications.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-Chloro-2-isopropoxyaniline forms the basis for interpreting its spectroscopic data. The interplay of the electron-donating amino and isopropoxy groups and the electron-withdrawing chloro group creates a distinct electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Caption: A standardized workflow for NMR analysis.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Solvent Selection:

-

Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. [1]Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2900 | Medium-Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1500-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1000 | Strong | C-O stretch |

| 850-800 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

N-H Stretching (3450-3300 cm⁻¹): The primary amine will show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3050-3000 and 2980-2900 cm⁻¹): The spectrum will contain absorptions for both aromatic and aliphatic C-H stretches.

-

Aromatic C=C Stretching (1620-1450 cm⁻¹): Multiple sharp bands in this region are characteristic of the benzene ring.

-

C-O and C-Cl Stretching (1250-1200 and 850-800 cm⁻¹): Strong absorptions corresponding to the stretching vibrations of the aryl-ether and aryl-chloride bonds are expected.

Experimental Protocol: IR Data Acquisition

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isopropoxyaniline from 4-Chlorophenol

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Chloro-2-isopropoxyaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 4-chlorophenol, and proceeds through a robust three-step sequence involving nitration, etherification, and reduction. Each step is elucidated with mechanistic insights, detailed experimental protocols, and critical process considerations to ensure reproducibility and safety.

Strategic Overview of the Synthetic Pathway

The transformation of 4-chlorophenol into 4-Chloro-2-isopropoxyaniline is most effectively achieved through the following three-stage process:

-

Electrophilic Aromatic Substitution (Nitration): The phenolic ring is first activated towards electrophilic attack. Nitration of 4-chlorophenol selectively installs a nitro group at the ortho position to the hydroxyl group, yielding 4-chloro-2-nitrophenol. This is a crucial step that sets the stage for the subsequent functional group manipulations.

-

Williamson Ether Synthesis (Etherification): The hydroxyl group of 4-chloro-2-nitrophenol is then converted into an isopropoxy group. This is accomplished via the classic Williamson ether synthesis, a reliable S(_N)2 reaction between the corresponding phenoxide and an isopropyl halide.[1][2]

-

Chemoselective Reduction: Finally, the nitro group of the etherified intermediate is selectively reduced to an amine. Catalytic hydrogenation is the preferred method for this transformation, offering high yields and clean conversion to the desired 4-Chloro-2-isopropoxyaniline.[3][4]

This strategic sequence is designed for high regioselectivity and overall efficiency. The following diagram illustrates the complete synthetic workflow.

Caption: Overall synthetic route from 4-chlorophenol to 4-Chloro-2-isopropoxyaniline.

Step 1: Nitration of 4-Chlorophenol

Mechanistic Insight and Rationale

The initial step involves the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol.[5] The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The para position is already occupied by the chlorine atom, thus directing the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the ortho position. The nitronium ion is generated in situ from the reaction of a strong nitric acid with a dehydrating agent, typically concentrated sulfuric acid.

While various methods exist for the nitration of phenols, the use of a mixed acid system (HNO₃/H₂SO₄) is a common and effective approach.[6] It is crucial to control the reaction temperature to prevent over-nitration and the formation of undesired byproducts.

Quantum mechanical studies suggest that the nitration of 4-chlorophenol by nitrogen dioxide radicals (•NO₂) proceeds via the abstraction of the phenolic hydrogen, forming a phenoxy radical, followed by the reaction with another •NO₂ molecule.[7][8] This pathway is energetically favored over the direct addition of •NO₂ to the aromatic ring.[7]

Detailed Experimental Protocol

Materials:

-

4-Chlorophenol (MW: 128.56 g/mol )[9]

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chlorophenol (1 eq.).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2 eq.) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 eq.) in a separate beaker cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-chlorophenol over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

A yellow solid, 4-chloro-2-nitrophenol, will precipitate.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield 4-chloro-2-nitrophenol as a yellow crystalline solid.

Data Summary: Reactants and Product

| Compound | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Key Role |

| 4-Chlorophenol | 128.56[9] | Crystalline solid | 43-44 | Starting Material |

| 4-Chloro-2-nitrophenol | 173.55[5] | Yellow solid | 86-88 | Intermediate 1 |

Step 2: Etherification via Williamson Ether Synthesis

Mechanistic Insight and Rationale

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1] The reaction proceeds via an S(_N)2 mechanism, where a nucleophilic alkoxide (or in this case, a phenoxide) attacks an electrophilic alkyl halide, displacing the halide and forming the ether linkage.[2][10]

In this step, the phenolic proton of 4-chloro-2-nitrophenol is first abstracted by a base to form the more nucleophilic phenoxide ion. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal.[11] The resulting phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). Primary alkyl halides are ideal for S(_N)2 reactions; while isopropyl halides are secondary, they are still suitable for this reaction, though some competing elimination (E2) may occur.[2] The choice of a polar aprotic solvent like acetone or DMF helps to solvate the cation of the base without solvating the nucleophile, thereby increasing the reaction rate.[11]

Caption: Mechanism of the Williamson Ether Synthesis for 4-chloro-2-nitrophenol.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

2-Bromopropane

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitrophenol (1 eq.) and anhydrous potassium carbonate (1.5-2 eq.).[11]

-

Add anhydrous acetone or DMF as the solvent.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-bromopropane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of the solvent used.[11]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

The product, 4-chloro-2-isopropoxy-1-nitrobenzene, can be purified by column chromatography if necessary.

Step 3: Reduction of the Nitro Group

Mechanistic Insight and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation.[12] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[13] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate.

The hydrogenation of nitroarenes is a complex process that is believed to proceed through several intermediates, including nitroso and hydroxylamine species.[14] Careful control of reaction conditions is necessary to avoid the accumulation of these potentially unstable intermediates.[12] The process is highly chemoselective, meaning the nitro group can be reduced without affecting the chloro and ether functionalities on the aromatic ring.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-isopropoxy-1-nitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-chloro-2-isopropoxy-1-nitrobenzene (1 eq.) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.

-

The reaction is often exothermic; maintain the temperature as needed with a cooling bath.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Chloro-2-isopropoxyaniline.

-

The product can be purified by recrystallization or column chromatography to obtain the final product with high purity.

Summary of Physicochemical Data

| Compound | Molar Mass ( g/mol ) | Role | Expected Yield (%) |

| 4-Chlorophenol | 128.56[9] | Starting Material | - |

| 4-Chloro-2-nitrophenol | 173.55[5] | Intermediate 1 | 85-95 |

| 4-Chloro-2-isopropoxy-1-nitrobenzene | ~215.63 | Intermediate 2 | 80-90 |

| 4-Chloro-2-isopropoxyaniline | ~185.65 | Final Product | >90 |

Note: Molar masses for intermediates 2 and the final product are calculated. Yields are typical and may vary based on experimental conditions.

Safety and Handling Precautions

-

General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

-

Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care. The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not managed. Always add reagents slowly and with adequate cooling.

-

Etherification: Organic solvents like acetone and DMF are flammable. Avoid open flames. 2-Bromopropane is a volatile and potentially harmful alkylating agent.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation apparatus. The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and filter under an inert atmosphere when possible.

Conclusion

The synthesis of 4-Chloro-2-isopropoxyaniline from 4-chlorophenol is a robust and reliable three-step process. By carefully controlling the reaction conditions for nitration, executing a well-established Williamson ether synthesis, and performing a clean catalytic hydrogenation, the target molecule can be obtained in good overall yield and high purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]

-

Bedini, A., Maurino, V., Minero, C., & Vione, D. (2012). Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. Photochemical & Photobiological Sciences, 11(1), 125-133. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.5% HNO 3 at 24. Retrieved from [Link]

-

Blenkiron, P., et al. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2824-2825. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Hodgson, H. H., & Moore, F. H. (1925). CCX.—The Nitration of m-Chlorophenol. Journal of the Chemical Society, Transactions, 127, 1599-1605. Retrieved from [Link]

- Google Patents. (n.d.). Nitration of phenolic compounds - US4723043A.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the etherification of phenols - EP0037353A1.

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - US5426230A.

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4723043A - Nitration of phenolic compounds - Google Patents [patents.google.com]

- 7. Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Chloro-2-isopropoxyaniline: A Core Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist

Abstract

4-Chloro-2-isopropoxyaniline has emerged as a pivotal structural motif in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. Its unique substitution pattern—featuring a nucleophilic amino group, a deactivating but ortho-, para-directing chloro group, and a bulky, electron-donating isopropoxy group—imparts a nuanced reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, core reactivity, and strategic applications of 4-Chloro-2-isopropoxyaniline. We will delve into the mechanistic underpinnings of its key transformations and present a field-proven protocol for its application in a cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties & Safety Profile

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The properties of 4-Chloro-2-isopropoxyaniline are summarized below.

Table 1: Physicochemical Data for 4-Chloro-2-isopropoxyaniline

| Property | Value | Reference |

| CAS Number | 99112-07-9 | [1] |

| Molecular Formula | C₉H₁₂ClNO | [2] |

| Molecular Weight | 185.65 g/mol | [2] |

| IUPAC Name | 4-chloro-2-(propan-2-yloxy)aniline | N/A |

| Boiling Point | 279.7±20.0 °C (Predicted) | [1] |

| Density | 1.152±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.91±0.10 (Predicted) | [1] |

| Appearance | Solid | [2] |

Safety & Handling: 4-Chloro-2-isopropoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] In case of contact, affected areas should be washed immediately with plenty of water.[3] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Core Reactivity: A Tale of Three Substituents

The synthetic utility of 4-Chloro-2-isopropoxyaniline is governed by the interplay of its three functional groups on the aniline scaffold.

-

Amino Group (-NH₂): This is the primary center of nucleophilicity and basicity. It readily undergoes acylation to form amides, alkylation, and, most importantly, diazotization. The conversion of the amino group into a diazonium salt opens a gateway to a vast array of transformations, including Sandmeyer and Suzuki-Miyaura reactions, allowing the introduction of a wide range of functionalities.

-

Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, it is a strong activating, ortho-, para-director due to its +R (resonance) effect. Its steric bulk can influence the regioselectivity of reactions by hindering access to the C3 position.

-

Chloro Group (-Cl): This halogen is a deactivating, ortho-, para-director. While its -I (inductive) effect withdraws electron density from the ring, making it less reactive towards electrophiles than aniline itself, its +R effect directs incoming electrophiles to the positions ortho and para to it.

The combined electronic effects of these groups make the C5 position the most activated and sterically accessible site for electrophilic aromatic substitution. The amino group is the strongest activator, directing ortho/para. The isopropoxy group also directs ortho/para. The C5 position is para to the amino group and ortho to the isopropoxy group, making it electronically rich.

Caption: Reactivity profile of 4-Chloro-2-isopropoxyaniline.

Application in Pharmaceutical Synthesis: A Key Precursor for Kinase Inhibitors

Substituted anilines are foundational building blocks for a multitude of pharmacologically active agents, particularly kinase inhibitors used in oncology.[5] The structure of 4-Chloro-2-isopropoxyaniline is closely related to intermediates used in the synthesis of potent drugs like Crizotinib, an inhibitor of ALK and ROS1 tyrosine kinases.[6] Crizotinib is used to treat certain types of non-small cell lung carcinoma.[5]

The synthesis of such complex molecules often involves a convergent strategy where substituted heterocyclic fragments are joined using powerful cross-coupling reactions. Below is an exemplary protocol for a Suzuki-Miyaura coupling, a reaction of paramount importance in drug discovery, demonstrating how a derivative of 4-Chloro-2-isopropoxyaniline could be used.

Exemplary Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a brominated 4-chloro-2-isopropoxyaniline derivative with a heterocyclic boronic acid. This transformation is a critical step in building the bi-aryl scaffolds common to many kinase inhibitors.

Objective: To synthesize a complex bi-aryl system by coupling an aryl bromide with a boronic acid partner using a palladium catalyst.

Materials:

-

N-(5-Bromo-4-chloro-2-isopropoxyphenyl)acetamide (Aryl Bromide, 1 equiv.)

-

Pyridine-4-boronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (PPh₃, 0.08 equiv.)

-

Potassium Carbonate (K₂CO₃, 3 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Catalyst Pre-formation (Rationale): While pre-formed palladium complexes can be used, generating the active Pd(0) catalyst in situ from a stable Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is a common and robust laboratory practice. The phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

-

Reaction Setup (Rationale): The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add N-(5-Bromo-4-chloro-2-isopropoxyphenyl)acetamide (1 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).

-

-

Solvent Addition and Degassing (Rationale): The solvent system (dioxane/water) is chosen to dissolve both the organic and inorganic reagents. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent by bubbling nitrogen through it for 15-20 minutes removes dissolved oxygen, further protecting the catalyst.

-

Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula.

-

-

Reaction Execution (Rationale): Heating the reaction accelerates all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction every 2-4 hours until the starting aryl bromide is consumed.

-

-

Workup and Purification (Rationale): The workup procedure is designed to remove the inorganic salts, the catalyst, and any water-soluble byproducts. Extraction with an organic solvent (e.g., ethyl acetate) isolates the desired product. Final purification by column chromatography yields the product with high purity.

-

Cool the reaction mixture to room temperature.

-

Dilute with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

-

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Chloro-2-isopropoxyaniline stands as a testament to the power of functional group interplay in designing valuable synthetic intermediates. Its well-defined reactivity allows chemists to perform selective transformations at either the amino group or the aromatic ring, making it a strategic choice for constructing the complex scaffolds required in modern drug discovery. The robust and predictable nature of its participation in cornerstone reactions like Suzuki-Miyaura couplings ensures its continued relevance and application in the synthesis of next-generation therapeutics. As the demand for novel, highly functionalized small molecules continues to grow, the strategic deployment of such well-characterized building blocks will remain essential to the success of synthetic campaigns across both academic and industrial laboratories.

References

Sources

- 1. 4-Chloro-2-isopropoxyaniline CAS#: 99112-07-9 [chemicalbook.com]

- 2. 3-Chloro-4-isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of 4-Chloro-2-isopropoxyaniline

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Chloro-2-isopropoxyaniline

In the landscape of modern drug discovery and agrochemical development, the precise control of molecular architecture is paramount. Substituted anilines are foundational building blocks, and among them, 4-Chloro-2-isopropoxyaniline stands out as a key intermediate of significant strategic value. Its utility is derived from the unique interplay of its substituents, which modulate not only the reactivity of the aniline core but also the physicochemical and biological properties of the final target molecules. The presence of a chlorine atom, for instance, is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical reactivity of the amino group in 4-Chloro-2-isopropoxyaniline, focusing on the underlying principles that govern its behavior in key synthetic transformations.

The Molecular Profile: An Interplay of Electronic and Steric Effects

The reactivity of the amino group in 4-Chloro-2-isopropoxyaniline is not governed by the amine alone, but by a delicate balance of electronic and steric influences from its substituents. Understanding this balance is critical for predicting its behavior and designing successful synthetic strategies.

-

Electronic Effects : The aniline ring is subject to competing electronic pressures. The isopropoxy group at the ortho position is a moderately activating group. Through resonance, its oxygen atom donates lone-pair electron density to the aromatic ring, increasing the electron density at the ortho and para positions relative to the amino group. This effect enhances the nucleophilicity of the nitrogen atom.[4] Conversely, the chlorine atom at the para position is a deactivating group. It withdraws electron density from the ring through its strong inductive effect, which reduces the availability of the nitrogen's lone pair and thus decreases its nucleophilicity.[4][5] This electronic "tug-of-war" results in an amino group that is less nucleophilic than aniline itself but remains sufficiently reactive for many crucial transformations.

-

Steric Hindrance : The bulky isopropoxy group located ortho to the amino group provides significant steric shielding.[5] This steric hindrance can impede the approach of bulky electrophiles, influencing reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring. This effect must be carefully considered when selecting reagents and reaction conditions.

Diagram: Factors Influencing Amino Group Reactivity

Caption: A diagram illustrating the competing electronic and steric effects on the amino group.

Key Reactions of the Amino Group

The moderated nucleophilicity of 4-Chloro-2-isopropoxyaniline allows it to participate in a wide array of synthetic transformations. This section details the most critical reactions, providing both mechanistic insights and field-tested protocols.

N-Acylation: Protection and Derivatization

N-acylation is a fundamental reaction for anilines, often used to protect the amino group or to install an amide functionality, a common feature in pharmaceuticals. The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride.

Causality in Experimental Design : Due to the reduced nucleophilicity of 4-Chloro-2-isopropoxyaniline, the reaction may proceed slowly. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. The base serves two purposes: it neutralizes the acidic byproduct (e.g., HCl) and can act as a nucleophilic catalyst, activating the acylating agent. To ensure the reaction goes to completion without significant side-product formation, it is typically performed at a controlled temperature and monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6][7]

Experimental Protocol: N-Acetylation

Objective : To synthesize N-(4-chloro-2-isopropoxyphenyl)acetamide.

Materials :

-

4-Chloro-2-isopropoxyaniline

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

-

Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-2-isopropoxyaniline (1.0 eq) in dry dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition : Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Reaction Execution : Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring : Monitor the reaction's progress by TLC, observing the consumption of the starting aniline.

-

Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acetamide.

Diagram: General Workflow for N-Acylation

Caption: A typical experimental workflow for the N-acylation of anilines.

N-Alkylation: Introducing Molecular Diversity

N-alkylation introduces alkyl groups onto the nitrogen atom, a key step in synthesizing many pharmacologically active secondary and tertiary amines.[8] While classical methods using alkyl halides are effective, they often suffer from a lack of selectivity, leading to over-alkylation. Modern, more controlled methods are therefore preferred.

Field-Proven Insight : The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology represents a highly efficient and sustainable approach for N-alkylation.[8] This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, with water as the only byproduct.[8] This atom-economical process avoids the use of stoichiometric reagents and minimizes waste.

Table 1: Comparison of N-Alkylation Methods

| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

| Alkyl Halides | R-X (X=Cl, Br, I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 60-80 °C | Readily available reagents | Risk of over-alkylation, generates salt waste[8] |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | High selectivity, mild conditions | Requires stoichiometric reducing agent[8] |

| Borrowing Hydrogen | Alcohol | Metal catalyst (e.g., [RuCl₂(p-cymene)]₂), Base, Toluene, 100-120 °C | Atom-economical, water is the only byproduct, uses readily available alcohols[8] | Requires specific metal catalysts, higher temperatures |

Diagram: The "Borrowing Hydrogen" Catalytic Cycle

Caption: Catalytic cycle for N-alkylation of anilines with alcohols via borrowing hydrogen.

Diazotization: Gateway to Further Functionalization

The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in aromatic chemistry. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, providing access to a vast range of substituted aromatics through reactions like the Sandmeyer and Schiemann reactions.

Trustworthiness in Protocol : The diazotization reaction is notoriously sensitive. It requires the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄).[9] The key to a successful and safe protocol is strict temperature control. Aromatic diazonium salts are unstable and can decompose, sometimes explosively, at elevated temperatures.[10] Therefore, the reaction is almost always carried out at 0-5 °C. The ability to form the diazonium salt and use it immediately in a subsequent reaction (a "one-pot" procedure) is a hallmark of an efficient and safe laboratory workflow.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Hydroxylation)

Objective : To synthesize 4-chloro-2-isopropoxyphenol via a diazonium intermediate.

Materials :

-

4-Chloro-2-isopropoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Water, Ice

-

Diethyl Ether

Procedure :

-

Diazonium Salt Formation : In a flask, prepare a solution of 4-Chloro-2-isopropoxyaniline (1.0 eq) in water and concentrated H₂SO₄. Cool this solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir for 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

-

Sandmeyer Reaction Setup : In a separate, larger beaker, prepare a boiling solution of copper(II) sulfate in water.

-

Reaction Execution : Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

-

Workup : After the addition is complete and gas evolution has ceased, cool the mixture. Extract the aqueous layer with diethyl ether.

-

Purification : Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude phenol can be purified by column chromatography on silica gel.

Conclusion

4-Chloro-2-isopropoxyaniline is a molecule whose reactivity is finely tuned by the competing electronic and steric properties of its substituents. The amino group, while deactivated relative to unsubstituted aniline, retains sufficient nucleophilicity to engage in a host of essential synthetic transformations, including acylation, alkylation, and diazotization. For the research scientist, a thorough understanding of these underlying principles is not merely academic; it is the key to unlocking the full synthetic potential of this versatile intermediate. By making informed choices regarding catalysts, reagents, and reaction conditions, and by employing robust, self-validating protocols, drug development professionals can effectively leverage the unique reactivity of 4-Chloro-2-isopropoxyaniline to construct complex molecular targets with precision and efficiency.

References

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]

-

Khan Academy. (n.d.). EAS reactions of aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Lec4 - Diazotization Reactions. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 4-Chloro-2-isopropoxyaniline in medicinal chemistry.

An In-depth Technical Guide:

Leveraging 4-Chloro-2-isopropoxyaniline in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The aniline scaffold is a cornerstone of medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents.[1] However, the pursuit of novel chemical matter with optimized pharmacological profiles necessitates exploration beyond common substitution patterns. This guide focuses on 4-Chloro-2-isopropoxyaniline, a structurally distinct aniline derivative, and delineates its potential applications in contemporary drug discovery. We will explore its synthesis, propose its incorporation into validated pharmacophores for oncology and beyond, and provide a strategic framework for its use as a foundational element in screening libraries. While simple anilines can present challenges such as metabolic instability or toxicity[2][3], strategic substitutions offer a powerful method to fine-tune a compound's properties, enhancing bioavailability, selectivity, and safety.[2] This document serves as a technical primer for medicinal chemists aiming to harness this promising, yet underexplored, intermediate.

Strategic Imperative: The Case for Novel Aniline Scaffolds

The aniline moiety is a privileged structure in drug design, largely due to its synthetic versatility and its ability to form key interactions with biological targets.[1] It is a foundational component in a powerful class of therapeutics, including numerous kinase inhibitors that have revolutionized cancer treatment.[4] The core value of any substituted aniline lies in how its substituents modulate its physicochemical and electronic properties.

4-Chloro-2-isopropoxyaniline offers a compelling combination of features:

-

4-Chloro Group: Halogenation, particularly chlorination, is a widely used strategy in drug design.[5] A chloro substituent can enhance binding affinity through halogen bonding, block sites of metabolism to improve pharmacokinetic profiles, and modulate the pKa of the aniline nitrogen.[6][7]

-

2-Isopropoxy Group: The ortho-isopropoxy group introduces steric bulk adjacent to the amino group. This can enforce specific torsion angles, potentially leading to higher target selectivity. Its lipophilic nature can aid in traversing cell membranes and accessing hydrophobic pockets within a target protein.[6] This specific alkoxy group is less common than methoxy or ethoxy, offering an opportunity to explore novel structure-activity relationships (SAR).

This unique substitution pattern provides a robust starting point for creating new chemical entities with differentiated pharmacological profiles.

Synthesis and Characterization: A Practical Benchtop Protocol

The accessibility of a building block is paramount to its adoption. 4-Chloro-2-isopropoxyaniline can be reliably synthesized from commercially available starting materials via a Williamson ether synthesis, a standard and robust transformation in organic chemistry.[8]

Experimental Protocol: Synthesis of 4-Chloro-2-isopropoxyaniline

Objective: To prepare 4-Chloro-2-isopropoxyaniline from 2-amino-5-chlorophenol.

Causality: This protocol leverages the nucleophilicity of the phenolic hydroxyl group of the starting material. The hydroxyl proton is more acidic than the amine protons, allowing for selective deprotonation by a moderate base like potassium carbonate to form a phenoxide. This phenoxide then acts as a nucleophile, displacing the bromide from 2-bromopropane to form the desired isopropyl ether. DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic starting materials and the inorganic base.

Materials:

-

2-Amino-5-chlorophenol

-

2-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorophenol (1.0 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension vigorously for 15 minutes at room temperature.

-

Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the suspension via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol is fully consumed (typically 4-6 hours).

-

Quench and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-2-isopropoxyaniline.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-isopropoxyaniline

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 185.65 g/mol | Ideal for a fragment or building block; well within "Rule of 5" limits.[9] |

| cLogP | 2.95 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests high potential for good oral bioavailability and cell penetration. |

| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point for target binding, e.g., with a kinase hinge region.[6] |

| Hydrogen Bond Acceptors | 2 (amine, ether) | Offers additional points for molecular recognition. |

(Note: Values are computationally predicted and serve as a baseline for experimental design.)

Potential Applications in Drug Discovery Programs

The true utility of 4-Chloro-2-isopropoxyaniline is realized when it is incorporated into larger molecules designed to modulate specific biological targets.

Core Scaffold for Kinase Inhibitors

The substituted aniline motif is a lynchpin in the design of Type I and Type II kinase inhibitors, famously exemplified by drugs like Gefitinib.[4][6] The aniline nitrogen and one of the ortho protons typically form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

Strategic Rationale:

-

Hinge Binding: The amino group of 4-Chloro-2-isopropoxyaniline can serve as the primary hinge-binding element.[6]

-

Selectivity Pocket: The 2-isopropoxy group is positioned to project into the hydrophobic selectivity pocket adjacent to the hinge, potentially conferring selectivity for or against certain kinases based on the size and character of that pocket.

-

Solvent-Front Vector: The 4-chloro group points towards the solvent-exposed region, providing a metabolically stable site and a potential vector for further modifications to enhance solubility or other pharmacokinetic properties.[6]

Workflow: From Building Block to Kinase Inhibitor Candidate

Caption: A streamlined workflow for developing kinase inhibitors using the 4-Chloro-2-isopropoxyaniline scaffold.

Intermediate for G-Protein Coupled Receptor (GPCR) Ligands

While not always a direct pharmacophore, the aniline functional group is a key handle for building the complex heterocyclic systems common in GPCR ligands.[10][11] Structure-based drug design is increasingly being used to discover novel GPCR ligands, moving beyond analogues of endogenous ligands.[12][13]

Strategic Rationale: The nucleophilic amine of 4-Chloro-2-isopropoxyaniline can be readily acylated, sulfonated, or used as a starting point for cyclization reactions to build more elaborate scaffolds targeting orthosteric or allosteric sites on GPCRs.[12]

Logical Pathway: Aniline to Complex GPCR Modulator

Caption: Generalized synthetic logic for converting 4-Chloro-2-isopropoxyaniline into a library of potential GPCR ligands.

Foundation for Novel Antimicrobial Agents

There is a critical need for new antimicrobial agents with novel mechanisms of action. Substituted anilines and the heterocycles derived from them have repeatedly shown promise as antibacterial and antifungal leads.[14][15] For instance, studies have shown that certain trifluoro-anilines are effective against Vibrio species by damaging the bacterial cell membrane and can inhibit biofilm formation.[14]

Strategic Rationale: 4-Chloro-2-isopropoxyaniline can be used to generate libraries of amides, sulfonamides, or Schiff bases. The combination of the chlorinated ring and the isopropoxy group provides a unique lipophilic and electronic profile that could disrupt bacterial membranes or inhibit essential microbial enzymes.

Experimental Screening Cascade:

-

Library Synthesis: React 4-Chloro-2-isopropoxyaniline with a diverse panel of commercially available carboxylic acids (via amide coupling) and sulfonyl chlorides to create a library of 50-100 derivatives.

-

Primary Screening: Determine the Minimum Inhibitory Concentration (MIC) of all library members against a panel of pathogenic bacteria (e.g., MRSA, E. coli, P. aeruginosa).

-

Bactericidal/Bacteriostatic Determination: For compounds with significant MIC values, perform Minimum Bactericidal Concentration (MBC) assays to determine if they are killing or merely inhibiting the growth of the bacteria.[16]

-

Cytotoxicity Assay: Evaluate the toxicity of the most potent hits against a human cell line (e.g., HEK293 or HepG2) to establish a preliminary therapeutic index.

-

Mechanism of Action Studies: For non-toxic hits, perform assays to investigate the mechanism, such as bacterial membrane integrity assays or specific enzyme inhibition screens.

Conclusion and Forward Outlook

4-Chloro-2-isopropoxyaniline represents a valuable, off-the-shelf building block for medicinal chemists.[9][17] Its distinct substitution pattern offers a clear rationale for its inclusion in discovery programs targeting kinases, GPCRs, and infectious diseases. The synthetic accessibility and the strategic placement of its functional groups provide a robust platform for generating novel chemical entities with the potential for improved potency, selectivity, and drug-like properties. By integrating this and other novel building blocks into discovery pipelines, we can expand the accessible chemical space and increase the probability of developing next-generation therapeutics.

References

- BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- BenchChem. (2025). Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.

- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

- BenchChem. (2025). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.

- BenchChem. (2025). An In-depth Technical Guide to 4-Isopropoxyaniline.

- ResearchGate. (2017).

- NIH. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.

- ResearchGate. (n.d.). Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors.

- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.

- Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

- Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.

- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.

- Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

- PubMed. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- NIH. (2017).

- MDPI. (2022). Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes.

- Technology Networks. (2019).

- PubMed Central. (2017).

- PubMed Central. (n.d.).

- BenchChem. (n.d.).

- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- NIH. (2022).

- NIH. (n.d.).

- ResearchGate. (2017). Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- ResearchGate. (2022).

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- ResearchGate. (2020). N-Chloro-alkoxy-s-triazine-Based Antimicrobial Additives: Preparation, Characterization, and Antimicrobial and Biofilm-Controlling Functions | Request PDF.

- PubChem. (n.d.). 4-Isopropoxyaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. news.umich.edu [news.umich.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

- 10. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

4-Chloro-2-isopropoxyaniline derivatives and analogues.

An In-depth Technical Guide to 4-Chloro-2-isopropoxyaniline Derivatives and Analogues for Drug Discovery Professionals

Introduction

The substituted aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of pharmacologically active agents. Within this broad class of molecules, 4-Chloro-2-isopropoxyaniline and its analogues represent a particularly valuable, yet underexplored, chemical space. The strategic placement of the chloro, isopropoxy, and amino groups on the phenyl ring imparts a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and potential applications of this molecular core. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to empower researchers to effectively leverage the 4-Chloro-2-isopropoxyaniline scaffold in their drug discovery endeavors. The presence of chlorine, a common halogen in many FDA-approved drugs, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of the core scaffold and its key analogues is fundamental to their application in synthesis and drug design. The table below summarizes key identifiers and properties for 4-Chloro-2-isopropoxyaniline and a closely related analogue, 2,4-dichloro-5-isopropoxyaniline.

| Property | 4-Chloro-2-isopropoxyaniline | 2,4-dichloro-5-isopropoxyaniline |

| CAS Number | 99112-07-9[3] | 41200-96-8[4] |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₁Cl₂NO[4] |

| Molecular Weight | 185.65 g/mol [5] | 220.09 g/mol |

| IUPAC Name | 4-Chloro-2-isopropoxyaniline | 2,4-dichloro-5-(propan-2-yloxy)aniline[4] |

| Appearance | Not explicitly available; likely a solid or oil. | Cream to yellow to pale brown to dark brown crystals or powder.[4] |

| Melting Point | Not available. | 39.0-45.0°C[4] |

| Boiling Point | Not available. | Not available. |

Analytical Protocols for Structural Elucidation and Purity Assessment

The identity and purity of 4-Chloro-2-isopropoxyaniline and its derivatives can be rigorously assessed using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Rationale: HPLC is a robust method for quantifying the purity of a sample by separating it from any impurities. A C18 reverse-phase column is a versatile choice for a wide range of organic molecules. The acetonitrile/water gradient allows for the elution of compounds with varying polarities, while an acidic modifier like formic acid improves peak shape for basic compounds like anilines. UV detection is suitable as the aromatic ring is a strong chromophore.

-

Protocol:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient could be 10% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Rationale: NMR provides detailed information about the chemical structure of a molecule. ¹H NMR reveals the number and types of protons and their connectivity, while ¹³C NMR shows the different carbon environments.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the expected structure. For 4-Chloro-2-isopropoxyaniline, one would expect signals corresponding to the aromatic protons, the isopropoxy methine and methyl protons, and the amine protons.

-

Infrared (IR) Spectroscopy for Functional Group Identification:

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

-

Protocol:

-